molecular formula C11H14O2S B8314536 4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol

4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol

Cat. No.: B8314536
M. Wt: 210.29 g/mol
InChI Key: RUOJXLOUCJUSBR-UHFFFAOYSA-N
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Description

4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol is a phenolic derivative featuring a tetrahydro-2H-pyran (THP) ring linked via a sulfur atom (sulfanyl group) to the para position of the phenol moiety. This compound is structurally related to 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (Deoxyarbutin), where the oxygen atom in the ether linkage is replaced by sulfur .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4-(oxan-2-ylsulfanyl)phenol

InChI

InChI=1S/C11H14O2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2

InChI Key

RUOJXLOUCJUSBR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)SC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (Deoxyarbutin)
  • Molecular Formula : C₁₁H₁₄O₃
  • Key Properties: A tyrosinase inhibitor used in cosmetics for skin-lightening . Synthesized via hydroquinone monobenzyl etherification, followed by THP-etherification and catalytic debenzylation (yield: 79%) . Melting point aligns with literature values (~142°C) .

Comparison: Replacing the oxygen with sulfur increases molecular weight (C₁₁H₁₄O₂S, ~230.3 g/mol) and introduces a thioether bond. However, thioethers are more prone to oxidation than ethers, which could reduce stability .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Molecular Formula : C₂₁H₁₆N₂O
  • Key Properties: Exhibits third-order nonlinear optical (NLO) properties with high hyperpolarizability (β, γ) due to π-conjugation and charge transfer . Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W; nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W .

Comparison: While 4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol lacks an imidazole ring, the THP-sulfanyl group may still influence electron density distribution.

4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A Analog)
  • Molecular Formula : C₁₅H₁₆O₂
  • Key Properties :
    • Structural rigidity from the isopropyl bridge enhances thermal stability .

Physicochemical and Application Comparisons

Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₁H₁₄O₂S ~230.3 Phenol, thioether Potential cosmetics/pharma
4-[(THP-2-yl)oxy]phenol (Deoxyarbutin) C₁₁H₁₄O₃ 194.2 Phenol, ether Cosmetics (tyrosinase inhibition)
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol C₂₁H₁₆N₂O 312.4 Phenol, imidazole Nonlinear optics
4,4'-Sulfonyldiphenol C₁₂H₁₀O₄S 250.3 Phenol, sulfone Polymer intermediates

Research Findings and Gaps

  • Synthetic Challenges : THP-sulfanyl derivatives require specialized catalysts (e.g., PPTS for ethers ); sulfur-specific conditions (e.g., thiol coupling) may be needed.

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